N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chloro-4-methoxyaniline and 6,7-dimethoxy-4-oxoquinazoline.
Coupling Reaction: The intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the desired acetamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-(4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H18ClN3O5 |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24) |
InChI Key |
ZVXUMLGIMAYSEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)Cl |
Origin of Product |
United States |
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